1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Description
Molecular Architecture and Crystallographic Properties
The molecular architecture of 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is characterized by a central five-membered pyrazole ring that serves as the structural backbone for multiple substituents. The compound possesses the International Union of Pure and Applied Chemistry name 1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid and is registered under Chemical Abstracts Service number 1156433-10-1. The molecular structure exhibits a distinctive substitution pattern where the nitrogen atom at position 1 of the pyrazole ring is bonded to a methylene bridge connecting to a para-chlorinated phenyl ring, creating a benzyl-type substituent that significantly influences the compound's three-dimensional conformation.
The crystallographic analysis reveals specific geometric parameters that define the molecular architecture. The compound adopts a configuration where the pyrazole ring maintains planarity while the attached substituents create distinct spatial arrangements. The Simplified Molecular Input Line Entry System representation CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)C(=O)O illustrates the connectivity pattern, where the carboxylic acid group at position 4 provides both hydrogen bonding capability and electronic conjugation effects. The International Chemical Identifier key FCIMHJZZFLTNTL-UHFFFAOYSA-N uniquely identifies this specific molecular arrangement and distinguishes it from related pyrazole derivatives.
Computational studies utilizing density functional theory calculations have provided insights into the preferred conformations and electronic properties of this compound. The molecular geometry optimization reveals that the chlorophenyl substituent adopts specific dihedral angles relative to the pyrazole plane, influenced by both steric considerations and electronic interactions. The presence of the chlorine atom in the para position of the phenyl ring creates an electron-withdrawing effect that propagates through the molecular framework, affecting both the basicity of the pyrazole nitrogen atoms and the acidity of the carboxylic acid group.
Mass spectrometric analysis demonstrates characteristic fragmentation patterns that support the proposed molecular structure. The predicted collision cross sections for various adduct ions provide valuable information about the three-dimensional structure in the gas phase, with values ranging from 157.9 square angstroms for the protonated molecular ion to 172.0 square angstroms for the sodium adduct. These measurements correlate with theoretical calculations and confirm the molecular architecture proposed through other analytical techniques.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIMHJZZFLTNTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (commonly referred to as compound 1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data and case studies.
- Chemical Formula : C13H13ClN2O2
- Molecular Weight : 264.71 g/mol
- IUPAC Name : this compound
- PubChem CID : 43420875 .
Anticancer Activity
Recent studies have highlighted the potential of compound 1 as an anticancer agent. Pyrazole derivatives are known to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : Compound 1 may exert its anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation, such as the BRAF(V600E) and EGFR pathways. It has shown promising results against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) .
Table 1: Cytotoxicity of Compound 1 Against Various Cancer Cell Lines
Anti-inflammatory Activity
Compound 1 exhibits significant anti-inflammatory properties, which are crucial for treating various inflammatory diseases. The pyrazole moiety is recognized for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Study : In a controlled study, compound 1 was administered to animal models with induced inflammation. The results indicated a reduction in inflammatory markers and improved clinical outcomes compared to control groups .
Antimicrobial Activity
The antimicrobial potential of compound 1 has also been explored. Pyrazole derivatives are known for their broad-spectrum activity against bacteria and fungi.
Table 2: Antimicrobial Activity of Compound 1
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 128 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of compound 1. Modifications on the pyrazole ring and substituents on the phenyl group can significantly influence its potency.
Key Findings:
- The presence of the 4-chlorophenyl group enhances lipophilicity, which may improve membrane permeability.
- The dimethyl groups at positions 3 and 5 contribute to increased biological activity by stabilizing the molecule's conformation.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating diseases characterized by chronic inflammation such as arthritis and other autoimmune disorders .
Analgesic Properties
Some studies suggest that pyrazole derivatives may possess analgesic properties. The mechanism of action typically involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in pain and inflammation pathways .
Agricultural Applications
Herbicidal Activity
The compound has shown potential as a herbicide. Its structure allows it to interfere with plant growth mechanisms, making it useful in developing selective herbicides that target specific weed species without harming crops .
Pesticide Formulations
Due to its biological activity, this compound can be incorporated into pesticide formulations aimed at controlling pests in agricultural settings. Its effectiveness against certain pests can enhance crop yields and reduce reliance on more toxic chemicals .
Biochemical Research Applications
Biochemical Assays
This compound is utilized in various biochemical assays due to its ability to interact with specific biological targets. It can serve as a tool for studying enzyme activity or receptor interactions in cellular models .
Buffering Agent in Cell Cultures
The compound's buffering capacity allows it to maintain stable pH levels in cell culture media, which is critical for cellular experiments. It is particularly useful for experiments requiring a pH range of 6 to 8.5 .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-4-carboxylic acid derivatives exhibit diverse biological and chemical properties depending on substituent variations. Below is a detailed comparison of the target compound with structural analogs:
Structural Analogs and Positional Isomers
Physicochemical Properties
- Solubility : The benzyl-substituted target compound (CAS 1156433-10-1) is less polar than its direct phenyl-attached analog (CAS 113808-87-0), likely reducing aqueous solubility .
- Thermal Stability : Pyrazole-carboxylic acids generally decompose before melting, as evidenced by the lack of boiling point data for most analogs .
Research Findings and Trends
- Market Availability : The 3-bromobenzyl analog (Ref: 3D-DWB37157) is priced at €478/50mg, indicating high cost for halogenated derivatives .
Preparation Methods
Preparation Methods Analysis
Stepwise Preparation Process
Formation of 1-(4-chlorophenyl)-pyrazolidin-3-one Intermediate
- Starting from 4-chlorophenylhydrazine hydrochloride, reaction with an alkyl acrylate in the presence of a base and a polar aprotic solvent (e.g., acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, tetrahydrofuran) yields 1-(4-chlorophenyl)-pyrazolidin-3-one.
- The solvent and base used here are critical as they are retained for subsequent steps to avoid intermediate isolation, enhancing efficiency.
Dehydrogenation to 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole
- The pyrazolidin-3-one intermediate undergoes dehydrogenation using an oxidizing agent such as molecular oxygen or air in the presence of the same base and solvent.
- This step converts the pyrazolidinone to 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.
- The reaction is conducted under mild conditions, typically at temperatures ranging from 25°C to 50°C, preferably 25°C to 30°C.
- The use of the same solvent throughout the process avoids the need for isolating intermediates, reducing cost and waste.
Alkylation with 4-chlorobenzyl Halide
- The 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole intermediate or its salt is reacted with a halide derivative such as 4-chlorobenzyl bromide or chloride in the same polar aprotic solvent.
- This reaction introduces the 4-chlorophenylmethyl substituent at the N1 position of the pyrazole ring.
- The reaction proceeds efficiently without the need for phase transfer catalysts, which are often expensive.
- The temperature is maintained at mild conditions (25°C to 50°C) to optimize yield and reduce side reactions.
Data Summary Table of Key Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of 1-(4-chlorophenyl)-pyrazolidin-3-one | 4-chlorophenylhydrazine hydrochloride + alkyl acrylate + base | Polar aprotic (e.g., acetone) | Ambient to reflux | Base and solvent retained for next steps |
| 2 | Dehydrogenation to 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole | Oxidizing agent (O2 or air) + base | Same as step 1 | 25–50 (preferably 25–30) | No isolation of intermediate; efficient oxidation |
| 3 | N1-Alkylation with 4-chlorobenzyl halide | 4-chlorobenzyl bromide/chloride + base | Same as step 1 and 2 | 25–50 | Catalyst-free; mild conditions |
| 4 | Carboxylic acid introduction | Hydrolysis of ester or chlorination + hydrolysis | Dichloroethane (for chlorination), aqueous for hydrolysis | Reflux (chlorination), ambient (hydrolysis) | Final acid formation; purification by extraction and drying |
Research Findings and Industrial Relevance
- The described synthesis method is supported by patent WO2016113741A1, highlighting its industrial applicability, efficiency, and cost-effectiveness.
- The process is adaptable for the production of related pyrazole derivatives, including agrochemical agents like pyraclostrobin.
- The use of a continuous solvent system and avoidance of intermediate isolation streamline scale-up.
- The mild reaction conditions and elimination of phase transfer catalysts reduce environmental impact and improve safety.
Q & A
What are the common synthetic routes for 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?
Basic
A widely used method involves cyclocondensation of substituted hydrazines with β-diketones or β-keto esters, followed by functionalization. For example, Vilsmeier-Haack formylation (using POCl₃/DMF) can introduce aldehyde groups to pyrazole intermediates, enabling further derivatization . Key intermediates (e.g., esters or aldehydes) are typically characterized via NMR (¹H/¹³C) and IR spectroscopy to confirm regioselectivity and purity. For instance, ethyl ester derivatives of pyrazole-carboxylic acids are analyzed for carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and aromatic proton splitting patterns .
Advanced
Optimizing regioselectivity in pyrazole synthesis requires careful control of reaction conditions. Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while steric effects from substituents (e.g., 4-chlorophenyl) influence reaction rates. X-ray crystallography (e.g., as in ) resolves ambiguities in regiochemistry by confirming bond angles and torsion angles in intermediates . For example, diethyl pyrazole-dicarboxylate derivatives crystallize in monoclinic systems, with bond lengths (C=O: ~1.21 Å) and angles (N-N-C: ~108°) consistent with pyrazole tautomers .
How can contradictory spectral data (e.g., NMR or MS) for this compound be resolved?
Basic
Contradictions in NMR splitting patterns may arise from dynamic processes (e.g., keto-enol tautomerism) or impurities. Deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR can stabilize tautomers and simplify spectra. For example, enolic protons in pyrazole-carboxylic acids often appear as broad singlets (~12 ppm) in DMSO-d₆ .
Advanced
High-resolution mass spectrometry (HRMS) combined with isotopic pattern analysis distinguishes between isobaric impurities and the target compound. For chlorinated derivatives, isotopic peaks (³⁵Cl/³⁷Cl) should align with theoretical ratios (3:1 for one Cl atom). Conflicting MS/MS fragmentation patterns (e.g., loss of CO₂ vs. CH₃) can be modeled using computational tools (e.g., Gaussian) to predict preferred cleavage pathways .
What are the recommended protocols for evaluating the biological activity of this compound?
Basic
Initial screening often involves enzyme inhibition assays (e.g., cyclooxygenase-2 or COX-2) due to structural similarities to known pyrazole-based inhibitors. IC₅₀ values are determined via spectrophotometric methods (e.g., monitoring prostaglandin conversion at 590 nm) . Dose-response curves (0.1–100 μM) are plotted to assess potency.
Advanced
For ambiguous activity data, orthogonal assays (e.g., surface plasmon resonance for binding kinetics) validate target engagement. Molecular docking (using AutoDock Vina) predicts binding modes, with emphasis on interactions between the 4-chlorophenyl group and hydrophobic enzyme pockets . Conflicting results may arise from off-target effects, necessitating proteome-wide activity profiling (e.g., using thermal shift assays) .
How can computational methods aid in understanding the reactivity of this compound?
Basic
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. The carboxylic acid group (pKa ~4.5) is a strong hydrogen bond donor, while the 4-chlorophenyl moiety contributes to lipophilicity (logP ~2.8) .
Advanced
Molecular dynamics (MD) simulations (e.g., GROMACS) model solvation effects and conformational stability. For example, the 3,5-dimethyl groups restrict pyrazole ring flexibility, favoring planar geometries in aqueous solutions . Transition state analysis (using QM/MM) identifies rate-limiting steps in ester hydrolysis or decarboxylation reactions .
What are the best practices for handling and storing this compound to ensure stability?
Basic
Store under inert atmosphere (argon) at –20°C to prevent oxidation of the carboxylic acid group. Use amber glass vials to limit photodegradation. Safety protocols include wearing nitrile gloves and respiratory protection due to potential irritancy .
Advanced
Long-term stability studies (accelerated aging at 40°C/75% RH) monitor degradation via HPLC. Degradation products (e.g., decarboxylated pyrazoles) are identified using LC-MS. Avoid contact with strong oxidizers (e.g., KMnO₄), which may cleave the chlorophenyl ring .
How can crystallographic data resolve ambiguities in the compound’s tautomeric form?
Advanced
Single-crystal X-ray diffraction unambiguously assigns tautomeric states. For pyrazole-carboxylic acids, the N1-H tautomer is typically favored, with hydrogen-bonded dimers (O⋯H–N distances ~1.8 Å) observed in the solid state . Discrepancies between solution (NMR) and solid-state (XRD) data highlight solvent-dependent tautomerization .
What strategies are effective for optimizing yield in large-scale synthesis?
Advanced
Flow chemistry systems improve heat and mass transfer during exothermic cyclization steps. Catalytic methods (e.g., Pd/C for deprotection) reduce metal contamination. Process analytical technology (PAT) monitors reaction progress in real-time via inline FTIR, adjusting parameters (pH, temperature) to maximize yield (>85%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
